molecular formula C7H10ClNO2S B2498422 (S)-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride CAS No. 1192069-13-8

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride

Cat. No.: B2498422
CAS No.: 1192069-13-8
M. Wt: 207.67
InChI Key: LAAXNLCUHPEQSS-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride is a chiral amino acid derivative that features a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the thiophene ring imparts unique electronic properties, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available thiophene-2-carboxylic acid.

    Amidation: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride and ammonia.

    Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Resolution: The racemic mixture of the amine is resolved to obtain the (S)-enantiomer using chiral resolution techniques.

    Hydrochloride Formation: Finally, the (S)-3-Amino-3-(thiophen-2-yl)propanoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated resolution techniques are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • (S)-2-Amino-3-(thiophen-3-yl)propanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid
  • 3-(2-Thienyl)-L-alanine

Comparison:

  • Uniqueness: (S)-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride is unique due to the specific position of the amino group and the thiophene ring, which imparts distinct electronic and steric properties.
  • Applications: While similar compounds may also be used in organic synthesis and medicinal chemistry, the specific configuration and functional groups of this compound make it particularly suitable for certain applications, such as the development of organic electronic materials.

Properties

IUPAC Name

(3S)-3-amino-3-thiophen-2-ylpropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.ClH/c8-5(4-7(9)10)6-2-1-3-11-6;/h1-3,5H,4,8H2,(H,9,10);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAXNLCUHPEQSS-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)[C@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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